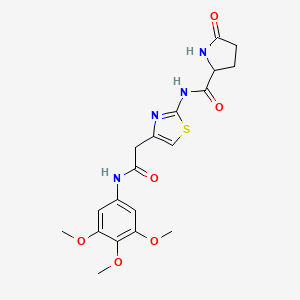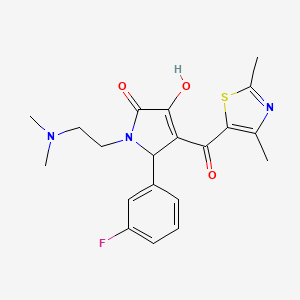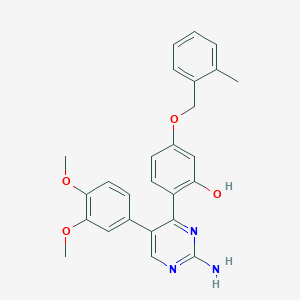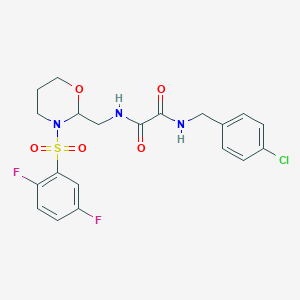
Benzyl 3-fluorosulfonylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-fluorosulfonylpropanoate is a chemical compound with the molecular weight of 246.26 . It is a liquid at room temperature . The compound is part of the benzyl group, which is a substituent or molecular fragment possessing the structure R−CH2−C6H5 . Benzyl features a benzene ring (C6H6) attached to a methylene group (−CH2−) .
Synthesis Analysis
The synthesis of Benzyl 3-fluorosulfonylpropanoate and similar compounds often involves direct fluorosulfonylation with fluorosulfonyl radicals . This approach has emerged as a concise and efficient method for producing sulfonyl fluorides . Another method involves acylation and bromination reactions .Molecular Structure Analysis
The molecular structure of Benzyl 3-fluorosulfonylpropanoate can be analyzed using various spectroscopic methods such as FT-IR, FT-Raman, UV-Vis, and NMR . Theoretical computations can be achieved by DFT method with B3LYP functional and 6–311 G (d, P) basis set .Chemical Reactions Analysis
Benzyl radicals, like Benzyl 3-fluorosulfonylpropanoate, are relatively stable in thermal, oxidizing environments, and are predominantly removed through bimolecular reactions with open-shell species other than O2 . The reaction of benzyl with ground-state atomic oxygen, O(3 P), is one example .It is stored at a temperature of 4 degrees Celsius . The compound is stable under normal shipping temperatures .
Aplicaciones Científicas De Investigación
Selective Fluorosulfonylation of Styrenes
Yuan et al. (2015) developed a novel Pd-catalyzed intermolecular regio- and diastereoselective fluorosulfonylation of styrenes, demonstrating a wide range of functional-group tolerance. This method affords various β-fluoro sulfones, showcasing an unusual mechanism involving a high-valent L2Pd(III)F species reacting with a benzylic carbon radical. This pathway provides a distinct approach from previously reported radical fluorination reactions, highlighting the utility of benzyl 3-fluorosulfonylpropanoate derivatives in creating C-F bonds with precision (Yuan et al., 2015).
Fluoroalkylative Aryl Migration
He et al. (2015) showcased the synthetic application of fluorinated sulfinate salts, including derivatives of benzyl 3-fluorosulfonylpropanoate, in the silver-catalyzed cascade fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides. This process underlines the compound's role in facilitating complex molecular rearrangements, offering a pathway to intricately fluorinated structures (He et al., 2015).
Novel Construction Methods for Thiazine Diones
Liu et al. (2000) described novel methods for constructing 3,3-disubstituted and 3,3-spiro 2H,4H-benzo[e][1,2]thiazine-1,1-diones, employing intermediates that likely involve benzyl 3-fluorosulfonylpropanoate derivatives. These methods provide high yields and showcase the potential for electrophilic asymmetric fluorination, marking significant advancements in synthetic chemistry (Liu et al., 2000).
Groundwater Remediation Applications
Park et al. (2016) investigated the oxidation of perfluorooctanoic acid (PFOA) by heat-activated persulfate, a process relevant for in-situ groundwater remediation. Although this study does not directly mention benzyl 3-fluorosulfonylpropanoate, it highlights the importance of fluorosulfonyl groups in environmental remediation efforts, suggesting potential applications for related compounds in purifying water sources from persistent organic pollutants (Park et al., 2016).
Material Science and Proton Exchange Membranes
Kim et al. (2020) synthesized fluorinated sulfonated semi-crystalline poly(arylene ether) copolymers, aiming for high-conducting and stable proton exchange membranes. While benzyl 3-fluorosulfonylpropanoate is not specifically mentioned, the research underscores the significance of fluorosulfonyl functional groups in developing advanced materials for energy applications, particularly in fuel cells (Kim et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
benzyl 3-fluorosulfonylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO4S/c11-16(13,14)7-6-10(12)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZZFLWMURXFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-fluorosulfonylpropanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-{[benzyl(methyl)amino]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2573979.png)

![N-(4-methylphenyl)-2-[(2-piperidin-1-ylethyl)thio]nicotinamide](/img/structure/B2573982.png)
![1-butyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B2573983.png)

![1-(4-nitrothiophen-2-yl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B2573988.png)

![(S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/no-structure.png)
![3-ethylsulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2573992.png)


![5-[1-(Benzenesulfonyl)-3-pyrazolyl]-2-phenylthiazole](/img/structure/B2573997.png)